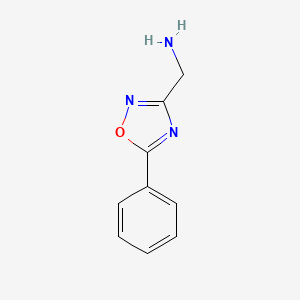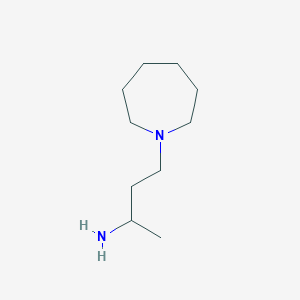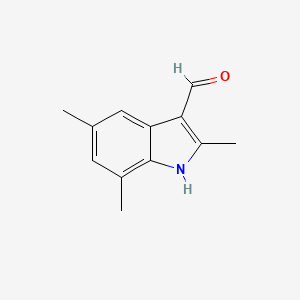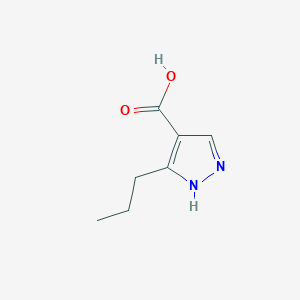
3-(4H-1,2,4-三唑-4-基)苯甲酸
描述
“3-(4H-1,2,4-triazol-4-yl)benzoic acid” is a chemical compound with the empirical formula C9H7N3O2 . It has a molecular weight of 189.17 . This compound can be used as monomers to synthesize Metal-Organic Frameworks (MOFs) materials .
Molecular Structure Analysis
The SMILES string of “3-(4H-1,2,4-triazol-4-yl)benzoic acid” isOC(=O)c1cccc(c1)-n2cnnc2 . The InChI key is CFDCJKUCKNZXBW-UHFFFAOYSA-N . Chemical Reactions Analysis
While specific chemical reactions involving “3-(4H-1,2,4-triazol-4-yl)benzoic acid” are not available, it’s known that this compound can be used to construct functional metal–organic frameworks .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4H-1,2,4-triazol-4-yl)benzoic acid” include a molecular weight of 189.17078 and a predicted density of 1.60±0.1 g/cm3 .科学研究应用
Antibacterial Agents
Triazole compounds have been found to be effective as antibacterial agents. The presence of the triazole ring can contribute to the antibacterial activity of a compound .
Antifungal Applications
Similarly, triazole derivatives are known to possess antifungal properties, making them valuable in the development of antifungal drugs .
Anticancer Research
The triazole ring is also present in compounds that have been explored for their anticancer potential. This includes research into drug candidates that could inhibit cancer cell growth .
Antiviral Agents
Research has indicated that triazole derivatives can serve as antiviral agents, potentially leading to new treatments for viral infections .
Anti-inflammatory Drugs
The anti-inflammatory properties of triazole compounds make them candidates for the development of anti-inflammatory drugs .
Central Nervous System (CNS) Stimulants
Compounds containing the triazole moiety have been investigated for their potential as CNS stimulants, which could be used to treat various neurological disorders .
Agrochemicals
Triazole derivatives are also used in agrochemicals due to their potential benefits in crop protection and yield improvement .
Drug Delivery Systems
Specifically for 3-(4H-1,2,4-triazol-4-yl)benzoic acid , it has been utilized in the development of drug delivery systems, particularly in improving 2d-Hybrid MOFs Linkers research for targeted drug delivery applications .
安全和危害
未来方向
属性
IUPAC Name |
3-(1,2,4-triazol-4-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-2-1-3-8(4-7)12-5-10-11-6-12/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFDCJKUCKNZXBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90424478 | |
| Record name | 3-(4H-1,2,4-triazol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
335255-80-6 | |
| Record name | 3-(4H-1,2,4-triazol-4-yl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90424478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-(4H-1,2,4-triazol-4-yl)benzoic acid contribute to the construction of metal-organic frameworks (MOFs)?
A: 3-(4H-1,2,4-triazol-4-yl)benzoic acid, often denoted as Htba, functions as an organic ligand in the formation of MOFs. [, , ] The molecule possesses multiple coordination sites: the carboxylate group on the benzoic acid moiety and the nitrogen atoms within the triazole ring. This multidentate nature allows Htba to bridge and connect metal ions, leading to the creation of diverse and intricate MOF structures. The specific arrangement and connectivity of metal ions and Htba ligands dictate the overall architecture and properties of the resulting MOF.
Q2: What is the role of polyoxometalates (POMs) in the catalytic activity of MOFs containing 3-(4H-1,2,4-triazol-4-yl)benzoic acid?
A: Research has demonstrated the successful incorporation of Keggin-type POMs, such as [PMo12O40]3- and [PW12O40]3-, into MOFs constructed with 3-(4H-1,2,4-triazol-4-yl)benzoic acid and various metal ions like copper or silver. [, ] These POMs are not merely structural components; they actively contribute to the catalytic activity of these hybrid MOFs. POMs are known for their inherent catalytic properties, acting as electron reservoirs and facilitating redox reactions. Within the MOF framework, POMs function as active sites, enabling the catalysis of specific organic reactions.
Q3: What are the advantages of using MOFs incorporating 3-(4H-1,2,4-triazol-4-yl)benzoic acid as heterogeneous catalysts?
A3: MOFs constructed with 3-(4H-1,2,4-triazol-4-yl)benzoic acid and incorporating catalytically active components like POMs offer several advantages as heterogeneous catalysts:
- High Stability: MOFs inherently possess high stability, particularly in polar solvents, surpassing the stability of many traditional homogeneous catalysts. [, ]
- Reusability: Their heterogeneous nature facilitates easy separation from the reaction mixture, allowing for catalyst recovery and reuse over multiple cycles. Studies have shown the retention of catalytic activity even after several reaction runs. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![3-(4H-[1,2,4]Triazol-3-yl)-phenylamine](/img/structure/B1308995.png)
